3-(Pentafluorophenyl)propanoic acid

Overview

Description

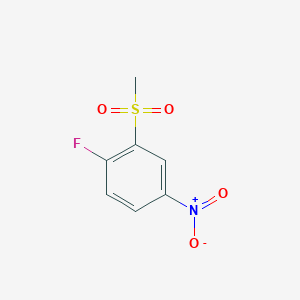

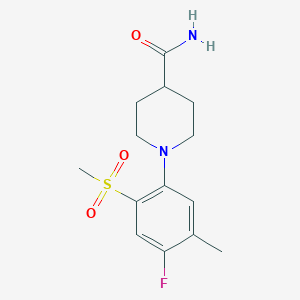

3-(Pentafluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H5F5O2 . It has an average mass of 240.127 Da and a monoisotopic mass of 240.020966 Da . It is also known by other names such as 3-(Pentafluorophenyl)propionic acid and Benzenepropanoic acid, 2,3,4,5,6-pentafluoro- .

Molecular Structure Analysis

The molecular structure of 3-(Pentafluorophenyl)propanoic acid consists of a propanoic acid group attached to a pentafluorophenyl group . The presence of five fluorine atoms on the phenyl group is a distinctive feature of this compound .Physical And Chemical Properties Analysis

3-(Pentafluorophenyl)propanoic acid has a molecular weight of 240.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on various factors including temperature and pressure.Scientific Research Applications

Catalytic Applications

Tris(pentafluorophenyl)borane, a compound related to 3-(Pentafluorophenyl)propanoic acid, has been utilized as a catalyst in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and aldol-type reactions. Additionally, it is known for inducing unusual reactions in early metal acetylide complexes and stabilizing uncommon carbon coordination geometries (Erker, 2005).

Kinetic Resolution and Derivatization

Lipase-catalyzed transesterification of 3-hydroxy-3-(pentafluorophenyl)propionitrile, a derivative of 3-(Pentafluorophenyl)propanoic acid, has been employed for efficient kinetic resolution, producing optically pure compounds for further transformations (Sakai et al., 1997).

Food Contact Materials Safety Evaluation

The substance 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt, a related compound, has undergone safety evaluations for use in food contact materials. It is deemed safe under specific conditions such as in the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).

Organometallic Synthesis and Reactivity

The synthesis and reactivity of 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl) propanoic acid have been explored, focusing on unusual properties of the β-carboxylic functional group and selective cleavage of aromatic Ge−C bonds (Zheng, Ye, & Ji, 1994).

Chemical Stability and Liposolubility Enhancement

2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, another derivative, has been synthesized to enhance chemical stability and liposolubility of the bioactive compound danshensu. Its crystal structure and stereochemistry were analyzed for potential applications (Chen et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as profens, are nonselective, nonsteroidal anti-inflammatory drugs (nsaids) that have a wide range of targets .

Mode of Action

Profens, which are structurally related, are known to reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .

Biochemical Pathways

For instance, 3-phenylpropionic acid, a gut microbiota-derived metabolite, has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . Another study showed that 3-phenylpropionic acid promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .

Pharmacokinetics

Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .

Result of Action

Related compounds, such as profens, are known to reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .

properties

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAMYOFXGBJADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294523 | |

| Record name | 3-(pentafluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorophenyl)propionic acid | |

CAS RN |

2002-92-8 | |

| Record name | 2002-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(pentafluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)